

# Introduction to Ziyuglycoside II (ZY-II)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ZY-2

Cat. No.: B12391832

[Get Quote](#)

Ziyuglycoside II (also referred to as ZGS II) is a triterpenoid saponin that is a major bioactive constituent of *Sanguisorba officinalis* L., a plant used in traditional medicine.[1][2][3] Emerging research has highlighted its significant pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-cancer properties.[3][4] Preclinical studies have particularly focused on its efficacy against digestive system cancers and osteosarcoma, the most common primary malignant bone tumor.[1][2][3]

## Discovery and Development Timeline

The therapeutic potential of ZY-II has been increasingly recognized in recent years, with key preclinical findings published between 2021 and 2024.

- Prior to 2021: ZY-II, as a component of *Sanguisorba officinalis* L., was identified with anti-inflammatory and antioxidant properties.[4] Its potential in cancer treatment was suggested by preliminary studies.[2][3]
- 2021: A study systematically investigated the anti-cancer effects of ZY-II across a panel of digestive system cancer cell lines. This research identified the EGFR signaling pathway as a critical target and demonstrated a synergistic effect with the chemotherapy agent 5-FU.[5]
- May 2024: Research published in *Phytomedicine* detailed a novel mechanism for ZY-II in suppressing osteosarcoma metastasis. The study identified the inhibition of the CBX4-regulated Wnt/β-catenin signaling pathway as the key mechanism of action.[1]
- May 2024: A study in the *International Immunopharmacology* explored the role of ZY-II in mitigating bone loss in an osteoporosis model. It was found to attenuate systemic

inflammation and modulate gut microbiota.[4]

- 2025 (Forthcoming): A study in the Chinese Journal of Natural Medicines elucidates another mechanism of ZY-II in osteosarcoma, involving the co-regulation of the p53 and estrogen-related receptor gamma (ESRRG) signaling pathways to induce cell cycle arrest and apoptosis.[2][6]

## Preclinical Efficacy in Osteosarcoma

ZY-II has shown significant promise in preclinical models of osteosarcoma, inhibiting tumor growth, metastasis, and inducing apoptosis through multiple signaling pathways.

### In Vitro Studies

- Cell Viability: ZY-II demonstrated potent inhibitory effects on the proliferation of various osteosarcoma cell lines.[1][2]
- Apoptosis: Treatment with ZY-II led to an increase in apoptotic cells, enhanced caspase-3 activation, and mitochondrial dysfunction.[1][2]
- Cell Cycle Arrest: ZY-II was found to arrest the cell cycle at the G0/G1 phase in osteosarcoma cells.[2][3]
- Metastasis: The metastatic potential of osteosarcoma cells was significantly inhibited by ZY-II in vitro, as demonstrated by transwell and wound-healing assays.[1]

### In Vivo Studies

- Tumor Growth and Metastasis: In an orthotopic metastasis mouse model, ZY-II effectively suppressed primary tumor growth and lung metastasis.[1][2]

## Quantitative Data Summary

| Cell Line | Assay               | Parameter           | ZY-II                                | Result         | Reference |
|-----------|---------------------|---------------------|--------------------------------------|----------------|-----------|
|           |                     |                     | Concentration                        |                |           |
| BGC-823   | Cell Cycle Analysis | % of cells in G0/G1 | 10 $\mu\text{mol}\cdot\text{L}^{-1}$ | 68.25% ± 6.10% | [3]       |
| BGC-823   | Cell Cycle Analysis | % of cells in G0/G1 | 20 $\mu\text{mol}\cdot\text{L}^{-1}$ | 82.30% ± 4.38% | [3]       |
| BGC-823   | Cell Cycle Analysis | % of cells in G0/G1 | 40 $\mu\text{mol}\cdot\text{L}^{-1}$ | 87.35% ± 1.06% | [3]       |

## Mechanism of Action in Osteosarcoma

ZY-II exerts its anti-tumor effects in osteosarcoma through at least two distinct signaling pathways.

## Inhibition of the CBX4-Regulated Wnt/β-catenin Pathway

ZY-II has been shown to suppress both metastasis and tumor growth by inhibiting the Wnt/β-catenin signaling pathway through the reduction of CBX4 levels. Molecular docking analyses suggest that ZY-II can directly bind to and disrupt the function of CBX4.[1]



[Click to download full resolution via product page](#)

ZY-II inhibits the CBX4-regulated Wnt/β-catenin pathway.

## Coordination of p53 and ESRRG Signaling Pathways

ZY-II also induces cell cycle arrest and apoptosis by synergistically regulating the p53 and estrogen-related receptor gamma (ESRRG) pathways. It increases the expression of p53, ESRRG, and their downstream targets such as p21, Bax, and cleaved caspases, while decreasing the expression of cell cycle proteins like CDK4 and Cyclin D1.[2]



[Click to download full resolution via product page](#)

ZY-II co-regulates p53 and ESRRG to induce apoptosis.

## Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of ZY-II.

### Cell Viability Assay (CCK-8)

This assay determines the number of viable cells based on the dehydrogenase activity in living cells.

- Cell Seeding: Plate osteosarcoma cells in a 96-well plate at a density of 5,000 cells/well in 100  $\mu$ L of medium. Pre-incubate for 24 hours (37°C, 5% CO<sub>2</sub>).[7]
- Treatment: Add 10  $\mu$ L of various concentrations of ZY-II to the wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

- Reagent Addition: Add 10  $\mu$ L of Cell Counting Kit-8 (CCK-8) solution to each well.[8]
- Incubation: Incubate the plate for 1-4 hours in the incubator.[8]
- Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][8]

## Transwell Migration Assay

This assay is used to evaluate the migratory potential of cancer cells in vitro.

- Cell Preparation: Culture osteosarcoma cells to ~80-90% confluence. Starve the cells in a serum-free medium before the experiment. Detach cells using trypsin or EDTA, centrifuge, and resuspend in a serum-free medium.[9][10]
- Chamber Setup: Place 24-well transwell inserts (typically with 8.0  $\mu$ m pores) into the wells of a 24-well plate.[10]
- Chemoattractant: Add 600  $\mu$ L of a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[10]
- Cell Seeding: Add 100  $\mu$ L of the cell suspension (containing  $1 \times 10^5$  cells) to the upper chamber of the transwell insert.[10]
- Incubation: Incubate the plate at 37°C with 5% CO<sub>2</sub> for an appropriate duration (e.g., 24 hours).[9]
- Cell Removal and Fixation: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with 70% ethanol for 10-15 minutes.[10]
- Staining and Quantification: Stain the migrated cells with a solution such as 0.2% crystal violet. Count the stained cells under an inverted microscope in several random fields to determine the average number of migrated cells.[11]



[Click to download full resolution via product page](#)

Workflow for the Transwell Migration Assay.

## Orthotopic Osteosarcoma Mouse Model

This in vivo model mimics the clinical development of primary osteosarcoma and subsequent metastasis.

- Cell Preparation: Culture human osteosarcoma cells, trypsinize, and resuspend the cell pellet in a basement membrane matrix solution on ice.[12]
- Animal Preparation: Use immunodeficient mice (e.g., nude mice). Anesthetize the mouse and disinfect the injection site on the tibia.
- Intratibial Injection: Bend the knee joint to expose the proximal tibia plateau. Percutaneously insert a needle to create a hole through the tibia platform. Slowly inject approximately 10  $\mu$ L of the osteosarcoma cell suspension into the tibia.[12]
- Monitoring: Monitor tumor growth over time using methods like caliper measurements or in vivo imaging.
- Endpoint Analysis: At the end of the study, euthanize the mice and harvest the primary tumor and lungs to assess tumor growth and metastasis.

## Future Directions and Conclusion

The compelling preclinical data for Ziyuglycoside II, particularly in osteosarcoma, highlights its potential as a novel therapeutic agent. Its ability to target multiple oncogenic pathways, including Wnt/β-catenin and p53, suggests a robust anti-cancer activity that warrants further investigation. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as toxicology assessments, to pave the way for potential clinical trials. The multifaceted mechanism of ZY-II provides a strong rationale for its continued development as a treatment for osteosarcoma and potentially other malignancies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ziyuglycoside II, a triterpene glycoside compound in *Sanguisorbae officinalis* L. extract, suppresses metastasis in osteosarcoma via CBX4-mediated Wnt/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ziyuglycoside II suppressed the progression of osteosarcoma by coordinating estrogen-related receptor gamma and p53 signaling pathway [cjnmcpu.com]
- 3. Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms [cjnmcpu.com]
- 4. Ziyuglycoside II attenuated OVX mice bone loss via inflammatory responses and regulation of gut microbiota and SCFAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ziyuglycoside II suppressed the progression of osteosarcoma by coordinating estrogen-related receptor gamma and p53 sig... [ouci.dntb.gov.ua]
- 7. ptglab.com [ptglab.com]
- 8. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [helloworldbio.com]
- 9. Cell migration assay or Transwell assay [protocols.io]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. jove.com [jove.com]
- To cite this document: BenchChem. [Introduction to Ziyuglycoside II (ZY-II)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391832#zy-2-discovery-and-development-timeline]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)